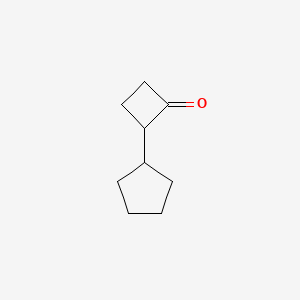

2-Cyclopentylcyclobutanone

Übersicht

Beschreibung

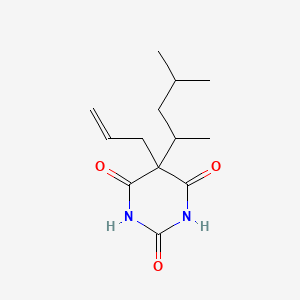

2-Cyclopentylcyclobutanone (2-CPCB) is an important cyclic ketone that has been used in various laboratory experiments and as a chemical intermediate in the synthesis of pharmaceuticals. It is a colorless, volatile liquid with a sweet, fruity odor. It has a boiling point of 95 °C, a melting point of -20 °C, and a vapor pressure of 0.5 atm. 2-CPCB is a cyclic ketone that can be synthesized from cyclopentanone and cyclobutanol. It is an important intermediate in the synthesis of pharmaceuticals and has been used in many laboratory experiments.

Wissenschaftliche Forschungsanwendungen

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones

- Application: In the last decade, new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published. These molecules have been developed with interesting results using organo- and biocatalyzed eco-friendly approaches .

- Methods: These derivatives can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio- and selenium-carbinols ring expansions or ring enlargement of oxaspiropentanes .

- Results: Successful new total synthesis of bioactive compounds and drugs have been recently reported where a four-membered ring represented the key intermediate .

-

Total Synthesis of Cyclobutane-containing Natural Products

- Application: Complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids, display fascinating architectures and potent biological activities .

- Methods: A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .

- Results: The development of hypervalent iodine-mediated reactions and their application in natural product synthesis .

-

- Application: Cyclobutane and cyclobutanone derivatives, such as cyclodextrins, have a wide variety of practical applications in pharmacy and medicine .

- Methods: These compounds can be synthesized through various methods and used in the formulation of drugs to improve their solubility, stability, and bioavailability .

- Results: The use of these compounds has led to the development of more effective and safer pharmaceutical products .

-

- Application: Cyclobutane and cyclobutanone derivatives are used as catalysts in various chemical reactions .

- Methods: These compounds can act as catalysts to speed up chemical reactions without being consumed in the process .

- Results: The use of these compounds as catalysts has improved the efficiency and selectivity of many chemical reactions .

-

- Application: Cyclobutane and cyclobutanone derivatives, such as cyclodextrins, have practical applications in nanotechnology .

- Methods: These compounds can be used in the synthesis of nanoparticles and nanostructures, which have a wide range of applications in various fields .

- Results: The use of these compounds in nanotechnology has led to the development of new materials with unique properties .

-

- Application: Cyclobutane and cyclobutanone derivatives are used in biotechnology for various purposes .

- Methods: These compounds can be used in the production of biofuels, in genetic engineering, and in the development of new biotechnological processes .

- Results: The use of these compounds in biotechnology has led to significant advancements in this field .

Eigenschaften

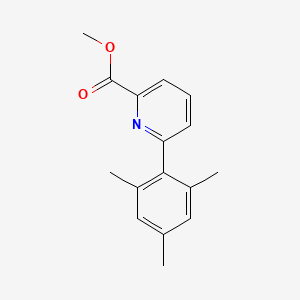

IUPAC Name |

2-cyclopentylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-9-6-5-8(9)7-3-1-2-4-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUXAZOWQGFRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

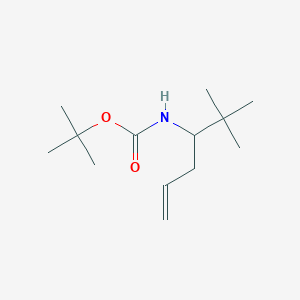

C1CCC(C1)C2CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentylcyclobutanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

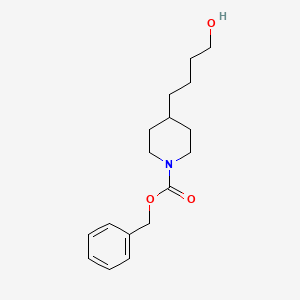

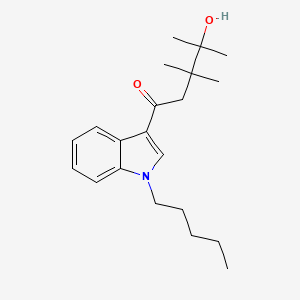

![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)

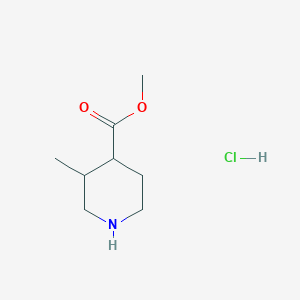

![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)